molecular formula C21H27N3O2 B6101944 2-{4-(1H-indol-2-ylmethyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol

2-{4-(1H-indol-2-ylmethyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol

Cat. No. B6101944
M. Wt: 353.5 g/mol
InChI Key: OTZOZOIWUYDCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-(1H-indol-2-ylmethyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol, also known as MK-212, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-{4-(1H-indol-2-ylmethyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor. It has also been shown to enhance the release of dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the release of dopamine in the brain, which may contribute to its therapeutic effects. It has also been shown to increase locomotor activity in animals, which is consistent with its partial agonist activity at the dopamine D2 receptor. In addition, it has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{4-(1H-indol-2-ylmethyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol in lab experiments is that it is a well-characterized compound with known pharmacological properties. This makes it a useful tool compound for studying the role of dopamine in the brain. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

For research include investigating its potential use in the treatment of depression and anxiety disorders and as a tool compound for studying the role of dopamine in the brain.

Synthesis Methods

2-{4-(1H-indol-2-ylmethyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-(5-methyl-2-furyl)methanol with 1-(2-chloroethyl)piperazine, followed by the reaction with 1-(2-indolylmethyl)imidazole. The final product is obtained by reduction of the imidazole moiety with sodium borohydride.

Scientific Research Applications

2-{4-(1H-indol-2-ylmethyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, it has been shown to enhance the release of dopamine in the brain, which may have implications for the treatment of Parkinson's disease. In psychiatry, it has been studied for its potential use in the treatment of depression and anxiety disorders. In pharmacology, it has been investigated for its potential use as a tool compound to study the role of dopamine in the brain.

properties

IUPAC Name

2-[4-(1H-indol-2-ylmethyl)-1-[(5-methylfuran-2-yl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-16-6-7-20(26-16)15-24-10-9-23(14-19(24)8-11-25)13-18-12-17-4-2-3-5-21(17)22-18/h2-7,12,19,22,25H,8-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZOZOIWUYDCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCN(CC2CCO)CC3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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